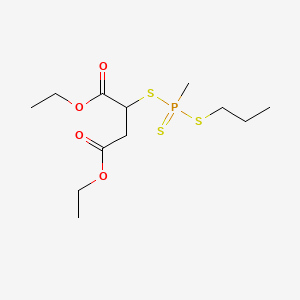
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate
Beschreibung
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is an organophosphorus compound with the molecular formula C12H23O4PS3. This compound is characterized by the presence of multiple sulfur atoms and a phosphinothioyl group, making it a unique and versatile chemical entity.
Eigenschaften
CAS-Nummer |
17581-48-5 |
|---|---|
Molekularformel |
C12H23O4PS3 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
diethyl 2-[methyl(propylsulfanyl)phosphinothioyl]sulfanylbutanedioate |
InChI |
InChI=1S/C12H23O4PS3/c1-5-8-19-17(4,18)20-10(12(14)16-7-3)9-11(13)15-6-2/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
HEVMDYMGSQFFHE-UHFFFAOYSA-N |
SMILES |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCCSP(=S)(C)SC(CC(=O)OCC)C(=O)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Succinic acid, mercapto-, diethyl ester, propyl methylphosphonotrithioate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate typically involves the reaction of diethyl butanedioate with methyl(propylthio)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to form phosphine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The sulfur atoms in the compound can also interact with metal ions in biological systems, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the sulfur atoms and phosphinothioyl group.
Methyl propylthioacetate: Contains sulfur atoms but lacks the phosphinothioyl group and ester functionality.
Butanedioic acid diethyl ester: Similar ester functionality but lacks the sulfur and phosphinothioyl groups.
Uniqueness
Succinic acid,mercapto-,diethyl ester,propyl methylphosphonotrithio ate is unique due to the presence of both sulfur atoms and a phosphinothioyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


